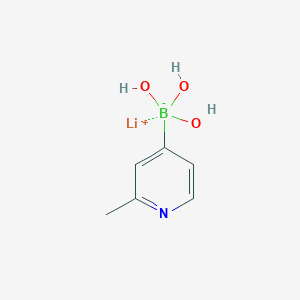
3,3-Difluoro-2-phenylbutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is a chemical compound with the CAS Number 2230799-93-4 . It has a molecular weight of 221.68 . The IUPAC name for this compound is 3,3-difluoro-2-phenylbutan-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is 1S/C10H13F2N.ClH/c1-10(11,12)9(7-13)8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 221.68 .Wissenschaftliche Forschungsanwendungen
Chemical Structure Studies
- Complex Formation with Proton Donors : Research shows that compounds similar to 3,3-Difluoro-2-phenylbutan-1-amine hydrochloride can form complexes with aromatic NH and OH proton donors, indicating potential for studying molecular interactions and structures (Castaneda, Denisov, & Schreiber, 2001).
Synthetic Chemistry
- Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of α-branched amines, which is crucial in creating enantiomerically enriched chemical compounds (Wangweerawong, Bergman, & Ellman, 2014).
- Amination Reactions : Studies have explored its use in amination reactions, demonstrating its versatility in organic synthesis (George & Lappert, 1969).
- Synthesis of Bioactive Molecules : It serves as an intermediate for synthesizing various biologically active molecules, highlighting its pharmaceutical significance (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Coordination Chemistry
- Metal Coordination Polymers : The compound is used in preparing metal coordination polymers, which are essential for studying material science and inorganic chemistry (Perdih, 2016).
Pharmaceutical Chemistry
- Synthesis of Pharmaceutical Intermediates : Research includes synthesizing pharmaceutical intermediates using this compound, which is fundamental in drug development and medicinal chemistry (Buss, Coe, & Tatlow, 1997).
Analytical Chemistry
- Potentiometric Titration in Non-aqueous Media : The compound has been used in the potentiometric titration of primary amines in non-aqueous media, offering insights into analytical methodologies (Kocaoba, Aydogan, & Afşar, 2008).
Enzymatic Studies
- Enzymatic Hydrolysis Studies : It has been involved in studies of enzymatic hydrolysis, demonstrating its relevance in biochemistry and enzymology (Ayi, Guedj, & Septe, 1995).
Organic Fluorine Chemistry
- Organic Fluorine Chemistry Applications : The compound is significant in organic fluorine chemistry, contributing to the development of fluorinated compounds and materials (Scherer, Yamanouchi, & Onox, 1990).
Green Chemistry
- Green Chemistry Synthesis : Research includes environmentally-friendly synthesis approaches using this compound, aligning with the principles of green chemistry (Paleta, Volkov, & Hetflejš, 2000).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
3,3-difluoro-2-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-10(11,12)9(7-13)8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLJMWJEUHILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)C1=CC=CC=C1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-phenylbutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)

![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2419648.png)
![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)
![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)




![4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2419662.png)


![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)